

Physical and chemical properties of 4-Chloro-2-(phenylethynyl)aniline

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Compound of Interest

Compound Name: 4-Chloro-2-(phenylethynyl)aniline

Cat. No.: B2599015

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A Comprehensive Technical Guide to 4-Chloro-2-(phenylethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known and predicted physical and chemical properties of **4-Chloro-2-(phenylethynyl)aniline**. It includes a plausible synthetic route and standardized experimental protocols for its characterization. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines information on closely related analogs with established analytical methodologies to serve as a foundational resource.

Core Chemical and Physical Properties

Quantitative data for **4-Chloro-2-(phenylethynyl)aniline** is not widely available. The following table summarizes key computed and predicted properties, along with data from structurally similar compounds for comparative purposes.

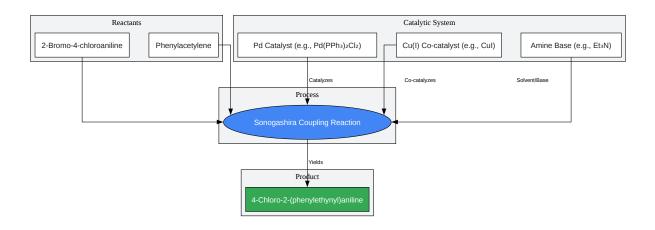


Property	4-Chloro-2- (phenylethynyl)aniline (Predicted/Co mputed)	4-chloro-2-(p- tolylethynyl)an iline[1][2]	4- (phenylethynyl)aniline[3]	4- Chloroaniline[4]
Molecular Formula	C14H10CIN	C15H12CIN	C14H11N	C ₆ H ₆ CIN
Molecular Weight	227.69 g/mol	241.72 g/mol	193.25 g/mol	127.57 g/mol
Boiling Point	~405.9 ± 45.0 °C (Predicted)[2]	405.9 ± 45.0 °C (Predicted)[2]	Not Available	232 °C
Density	~1.22 ± 0.1 g/cm³ (Predicted) [2]	1.22 ± 0.1 g/cm ³ (Predicted)[2]	Not Available	1.43 g/cm³
Appearance	Solid (Predicted)	Not Available	Yellow to orange- yellow solid[5]	Colorless to amber solid[4]
Solubility	Predicted to be soluble in organic solvents. [5]	Soluble in appropriate organic solvents. [1]	Soluble in benzene, dichloromethane.	Soluble in hot water, organic solvents.[4]
InChI Key	Not Available	Not Available	ODFQRHOQXH VJTQ- UHFFFAOYSA- N[3]	QSNSCYSYFYO RTR- UHFFFAOYSA-N

Synthesis Pathway

The most direct and common method for synthesizing aryl alkynes is the Sonogashira coupling reaction.[6][7] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6] For **4-Chloro-2-** (phenylethynyl)aniline, a plausible route is the Sonogashira coupling of 2-bromo-4-chloroaniline with phenylacetylene.





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Caption: Proposed Sonogashira coupling synthesis of **4-Chloro-2-(phenylethynyl)aniline**.

Predicted Spectroscopic Data

While specific spectra for **4-Chloro-2-(phenylethynyl)aniline** are not available, the following tables outline the expected signals based on its chemical structure.

¹H NMR (Proton NMR) Predicted Data



Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂	4.0 - 5.5	Broad Singlet	2H
Aromatic (Aniline)	6.5 - 7.5	Multiplets	3H
Aromatic (Phenyl)	7.2 - 7.6	Multiplets	5H

¹³C NMR (Carbon NMR) Predicted Data

Carbons	Predicted Chemical Shift (δ, ppm)	
Aromatic C-NH ₂	145 - 150	
Aromatic C-Cl	125 - 135	
Aromatic C-C≡	110 - 120	
Aromatic C-H (Aniline Ring)	115 - 130	
Aromatic C-H (Phenyl Ring)	128 - 132	
Aromatic Quaternary C (Phenyl Ring)	120 - 125	
Alkyne (-C≡C-)	85 - 95	

IR (Infrared) Spectroscopy Predicted Data

Functional Group	Characteristic Absorption (cm⁻¹)	
N-H Stretch (Amine)	3300 - 3500 (two bands)	
C-H Stretch (Aromatic)	3000 - 3100	
C≡C Stretch (Alkyne)	2100 - 2260	
C=C Stretch (Aromatic)	1450 - 1600	
C-N Stretch (Amine)	1250 - 1350	
C-Cl Stretch	600 - 800	



Experimental Protocols

The following sections provide detailed, standardized methodologies for the synthesis and characterization of **4-Chloro-2-(phenylethynyl)aniline**.

A. Synthesis: Sonogashira Coupling (General Protocol)

This protocol describes a typical copper-free Sonogashira coupling procedure.

Materials:

- 2-bromo-4-chloroaniline
- Phenylacetylene
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
- Amine base (e.g., triethylamine or diisopropylamine)
- Anhydrous solvent (e.g., THF or DMF)
- Reaction flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

- Setup: Assemble a dry, three-necked flask equipped with a condenser, magnetic stir bar, and a nitrogen/argon inlet.
- Reagent Addition: To the flask, add 2-bromo-4-chloroaniline, the palladium catalyst, and the anhydrous solvent under an inert atmosphere.
- Initiation: Begin stirring the mixture. Add the amine base followed by the dropwise addition of phenylacetylene.
- Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]



- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and amine salt.
- Extraction: Transfer the filtrate to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

B. Characterization: Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[9]



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Caption: Workflow for determining the melting point of a solid organic compound.

Procedure:

- Sample Preparation: Ensure the purified solid is completely dry and finely powdered.[10]
- Capillary Packing: Press the open end of a capillary tube into the powder. Tap the sealed end on a hard surface to pack the solid to a height of 2-3 mm.[11][12]
- Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[10]
- Heating: Heat the sample rapidly to about 10-15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[13]
- Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[9]



C. Characterization: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14]



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Caption: Standard workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

Procedure (ATR Method):

- Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This accounts for ambient atmospheric absorptions (e.g., CO₂, H₂O).[15]
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[16]
- Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good optical contact.
- Sample Scan: Acquire the infrared spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to generate the final spectrum.[15]
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

D. Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.



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Caption: General workflow for preparing a sample and acquiring an NMR spectrum.

Procedure:

- Sample Preparation: Dissolve an appropriate amount of the sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₀) in a clean vial.[17]
- Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[18]
- Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's magnet.
- Tuning and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve maximum homogeneity. The probe is tuned to the correct frequency for the nucleus being observed (¹H or ¹³C).[19]
- Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the data.[20]
- Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to residual solvent signals or an internal standard like TMS).



E. Characterization: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula. [21]



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Caption: A simplified workflow of the mass spectrometry experiment.

Procedure (Electron Impact - EI):

- Sample Preparation: Prepare a dilute solution of the sample (e.g., ~10-100 μg/mL) in a volatile organic solvent like methanol or acetonitrile.[22]
- Introduction: Introduce the sample into the high-vacuum source of the mass spectrometer, where it is vaporized.[23]
- Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons, which ejects an electron from the molecule to form a positively charged molecular ion (M+).
 [24]
- Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions.[23]
- Analysis and Detection: The ions are accelerated and separated by a mass analyzer (e.g., a
 quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio. A detector then
 measures the abundance of each ion.[25] The resulting mass spectrum plots relative ion
 abundance versus m/z.

Biological Activity and Signaling Pathways



A thorough search of scientific literature and chemical databases did not yield any specific information regarding the biological activity or associated signaling pathways for **4-Chloro-2-(phenylethynyl)aniline**. This compound is primarily considered a synthetic intermediate or building block for the creation of more complex molecules, which may themselves be subjects of biological investigation.

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